molecular formula C11H14O3 B3092633 Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate CAS No. 123342-40-5

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B3092633
CAS No.: 123342-40-5
M. Wt: 194.23 g/mol
InChI Key: MNRZNDJHQPESOZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate is a chemical compound known for its unique structure and properties. It is a methyl ester derivative of 4-hydroxyphenylacetic acid, characterized by the presence of a hydroxy group attached to a phenyl ring and a methyl group attached to the alpha carbon. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Hydroxyphenylacetic acid+MethanolAcid CatalystMethyl 2-(4-hydroxyphenyl)-2-methylpropanoate+Water\text{4-Hydroxyphenylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Hydroxyphenylacetic acid+MethanolAcid Catalyst​Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of 4-hydroxyphenylethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects is primarily through its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 4-hydroxyphenylacetic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxyphenylacetate
  • 4-Hydroxyphenylacetic acid
  • Methyl 2-(4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This structural uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRZNDJHQPESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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